molecular formula C11H8Cl2N2O B1625681 4,6-Dichloro-2-(4-methoxyphenyl)-pyrimidine CAS No. 83217-08-7

4,6-Dichloro-2-(4-methoxyphenyl)-pyrimidine

Cat. No. B1625681
CAS RN: 83217-08-7
M. Wt: 255.1 g/mol
InChI Key: CHLAKIWCDADMAD-UHFFFAOYSA-N
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Patent
US04493726

Procedure details

126 ml of phosphoroxy chloride (POCl3) and then 57 ml of N,N-dimethyl aniline are added dropwise over 30 minutes to 54.5 g of 2-p-methoxyphenyl-4,6-dihydroxypyrimidine with cooling, such that the temperature does not exceed 45° C. The reaction mixture is then stirred for 2 hours at room temperature and subsequently refluxed for 2 hours. The reaction mixture is then concentrated by rotary evaporation and the residue is triturated in 2 liters of iced water. The solid product is isolated by filtration, dissolved in 1.5 liters of methylene chloride and the solution is treated with fuller's earth and dried. The methylene chloride solution is filtered and concentrated. The residue is recrystallised from ethanol, affording 51 g of crystalline 2p-methoxyphenyl-4,6-dichloropyrimidine with a melting point of 127°-128° C.
Quantity
126 mL
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].CN(C)C1C=CC=CC=1.[CH3:15][O:16][C:17]1[CH:22]=[CH:21][C:20]([C:23]2[N:28]=[C:27](O)[CH:26]=C(O)[N:24]=2)=[CH:19][CH:18]=1.[CH2:31]([Cl:33])Cl>>[CH3:15][O:16][C:17]1[CH:22]=[CH:21][C:20]([C:23]2[N:28]=[C:27]([Cl:3])[CH:26]=[C:31]([Cl:33])[N:24]=2)=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
126 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
57 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=NC(=CC(=N1)O)O
Step Two
Name
Quantity
1.5 L
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling, such that the temperature
CUSTOM
Type
CUSTOM
Details
does not exceed 45° C
TEMPERATURE
Type
TEMPERATURE
Details
subsequently refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is then concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the residue is triturated in 2 liters of iced water
CUSTOM
Type
CUSTOM
Details
The solid product is isolated by filtration
ADDITION
Type
ADDITION
Details
the solution is treated with fuller's earth
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
The methylene chloride solution is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is recrystallised from ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=NC(=CC(=N1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 51 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.